acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA

Coenzyme A derivative Structural biology Enzyme cofactor

Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA is the mature, thioester-activated prosthetic group of bacterial citrate lyase and malonate decarboxylase. Its 2'-(5''-phosphoribosyl)-3'-dephospho-CoA scaffold is absolutely required for recognition by CitX/MdcG transferases; generic CoA, acetyl-CoA, or unmodified 3'-dephospho-CoA cannot functionally substitute. Supplied in its pre-acetylated form, it bypasses EC 6.2.1.35-mediated acetylation, enabling direct in vitro holo-ACP reconstitution, CitX activity assays, and LC-MS/MS method development. Ideal for characterizing enzymes from Klebsiella pneumoniae, E. coli, and Leuconostoc mesenteroides. Standard B2B shipping applies; note that some vendors restrict sale to verified research institutions only.

Molecular Formula C28H46N7O21P3S
Molecular Weight 941.7 g/mol
Cat. No. B15598731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA
Molecular FormulaC28H46N7O21P3S
Molecular Weight941.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N7O21P3S/c1-13(36)60-7-6-30-16(37)4-5-31-25(42)22(41)28(2,3)10-52-59(48,49)56-58(46,47)51-9-15-19(39)21(26(53-15)35-12-34-17-23(29)32-11-33-24(17)35)55-27-20(40)18(38)14(54-27)8-50-57(43,44)45/h11-12,14-15,18-22,26-27,38-41H,4-10H2,1-3H3,(H,30,37)(H,31,42)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14-,15-,18-,19-,20-,21-,22+,26-,27+/m1/s1
InChIKeyWOVNUYQNJCXFOM-FHTDTEFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA: A Specialized Coenzyme A Derivative for Citrate Lyase and Malonate Decarboxylase Research


Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA is a structurally unique, acetylated coenzyme A derivative that serves as the mature, thioester-activated prosthetic group of bacterial citrate lyase and malonate decarboxylase enzyme complexes [1]. Unlike generic CoA thioesters, this compound features three distinct structural modifications: dephosphorylation at the C-3' position of the adenosine ribose, substitution at the C-2' position with a 5''-phospho-D-ribosyl group, and acetylation of the terminal thiol [2][3]. In vivo, it is covalently attached via a phosphodiester linkage to a conserved serine residue within the acyl carrier protein (ACP) subunit of these enzyme complexes, where the acetyl group participates directly in the catalytic cycle of acyl transfer and decarboxylation reactions [4]. At physiological pH 7.3, the compound exists predominantly as a tetraanion due to deprotonation of its phosphate and diphosphate groups [5].

Why Generic CoA or Dephospho-CoA Cannot Substitute for Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA in Key Enzymatic Assays


Substituting this compound with generic CoA, acetyl-CoA, or even unmodified 3'-dephospho-CoA is not feasible in assays involving citrate lyase or malonate decarboxylase systems because the target enzymes exhibit absolute structural specificity for the 2'-(5''-phosphoribosyl)-3'-dephospho-CoA scaffold [1]. The 5''-phosphoribosyl moiety at the C-2' position—absent in standard CoA derivatives—is essential for recognition and binding by the specialized phosphoribosyl-dephospho-CoA transferases (CitX, MdcG) that catalyze covalent attachment of the prosthetic group to the apo-ACP subunit [2]. Furthermore, the acetyl thioester is specifically required for the catalytic cycle: in citrate lyase, the acetyl group is transferred to citrate to form citryl-ACP, while in malonate decarboxylase, it is exchanged for a malonyl group before decarboxylation [3]. Evidence from heterologous expression studies demonstrates that citrate lyase activity in E. coli could only be detected when acetyl-CoA—a structural analog—was exogenously supplied, confirming that even closely related CoA derivatives cannot efficiently substitute for the native acetyl-phosphoribosyl-dephospho-CoA prosthetic group without compromising enzyme assembly or activity [4].

Quantitative Evidence Supporting the Selection of Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA over Closest Analogs


Structural Differentiation: C-3' Dephosphorylation Plus C-2' Phosphoribosylation Distinguishes This Compound from Standard CoA Derivatives

Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA possesses three concurrent structural modifications relative to standard acetyl-CoA that are non-overlapping with any other commercially available CoA derivative: (1) absence of the 3'-phosphate group on the adenosine ribose, (2) presence of a 5''-phospho-D-ribosyl substituent at the C-2' position via an α(1''→2') glycosidic bond, and (3) acetylation of the terminal pantetheine thiol [1]. In contrast, the unmodified prosthetic group precursor 2'-(5''-phosphoribosyl)-3'-dephospho-CoA lacks the acetyl moiety and exists as a free thiol , while the triphosphorylated biosynthetic intermediate 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA contains a triphosphate on the ribosyl substituent rather than the monophosphate found in the mature acetylated form [2].

Coenzyme A derivative Structural biology Enzyme cofactor Prosthetic group

Biosynthetic Pathway Specificity: This Compound Is the Direct Product of ATP-Dependent ACP Ligation and the Sole Substrate for Holo-Enzyme Formation

The acetylated form of 2'-(5''-phosphoribosyl)-3'-dephospho-CoA is the direct product of EC 6.2.1.35 (acetate-[acyl-carrier protein] ligase), which catalyzes the ATP-dependent acetylation of the ACP-bound 2'-(5''-phosphoribosyl)-3'-dephospho-CoA thiol group [1]. This reaction is distinct from the CitX/MdcG-catalyzed attachment of the prosthetic group precursor and from the CitG/MdcB-catalyzed synthesis of 2'-(5''-triphosphoribosyl)-3'-dephospho-CoA from ATP and dephospho-CoA [2]. While the free thiol form 2'-(5''-phosphoribosyl)-3'-dephospho-CoA can be purchased separately as a research reagent, only the acetylated version represents the catalytically competent, mature prosthetic group found in active citrate lyase and malonate decarboxylase holoenzymes [3]. The non-acetylated precursor requires an additional enzymatic acetylation step in vitro to become functional, introducing an extra variable into reconstitution experiments.

Bacterial metabolism Enzyme activation Coenzyme A biosynthesis ACP modification

Ionization State Differentiation at Physiological pH: Tetraanionic Nature Distinct from Standard CoA Thioesters

At pH 7.3, acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA exists predominantly as a tetraanion (net charge -4) due to global deprotonation of its phosphate and diphosphate groups [1][2]. This ionization state differs from standard acetyl-CoA, which carries a net charge of approximately -4 as well, but the charge distribution across the molecule is altered by the absence of the 3'-phosphate and the addition of the 5''-phosphoribosyl monophosphate group [3]. The tetraanionic nature of this compound at physiological pH is a defined characteristic used in ChEBI ontology classification and influences its solubility, chromatographic behavior, and electrostatic interactions with the positively charged active sites of CitX, MdcG, and ACP serine residues during covalent attachment [4].

Biophysical chemistry Enzyme binding Ionization state Physiological pH

Procurement and Storage Specifications: Defined Long-Term Stability Parameters for Research-Grade Material

Commercial suppliers provide defined storage and stability parameters for this compound: powder form is stable for 3 years at -20°C, while reconstituted solutions in DMSO or aqueous buffer require storage at -80°C (stable for 6 months) or -20°C (stable for 1 month) . The compound is typically supplied as a solid at room temperature with molecular weight 941.69 g/mol (non-ionized form) and formula C28H46N7O21P3S . In contrast, the non-acetylated precursor 2'-(5''-phosphoribosyl)-3'-dephospho-CoA is available as a separate catalog item from the same suppliers but is provided as the free thiol form with different handling requirements and molecular weight .

Compound storage Stability Research reagent Procurement specifications

Validated Research and Industrial Applications for Acetyl-2'-(5''-phosphoribosyl)-3'-dephospho-CoA


In Vitro Reconstitution of Holo-Citrate Lyase from Purified Apo-ACP Subunits

Researchers studying bacterial citrate metabolism can use this pre-acetylated compound to reconstitute fully active holo-citrate lyase in vitro without requiring the complete biosynthetic machinery. As established in Section 3, the acetylated form eliminates the need for EC 6.2.1.35-mediated acetylation, allowing direct assessment of CitX transferase activity and holo-ACP formation [1]. This application is particularly relevant for characterizing citrate lyase from Klebsiella pneumoniae, Escherichia coli, and Leuconostoc mesenteroides, where the prosthetic group attachment mechanism has been biochemically validated [2].

Enzymatic Characterization of Phosphoribosyl-Dephospho-CoA Transferases (CitX, MdcG, MadK)

The acetylated compound serves as a critical reference standard or substrate analog for studying the activity, substrate specificity, and inhibition of phosphoribosyl-dephospho-CoA transferases. The acetyl group distinguishes it from the natural transferase substrate (2'-(5''-triphosphoribosyl)-3'-dephospho-CoA) and the unmodified ACP-bound thiol form, enabling researchers to probe the structural determinants of enzyme recognition and catalysis [1]. This is valuable for understanding nucleotidyltransferase mechanisms and for screening potential inhibitors targeting bacterial enzymes that utilize this unique prosthetic group [2].

Reference Standard for LC-MS/MS Quantification of Phosphoribosyl-CoA Pathway Intermediates

This compound can serve as an authenticated reference standard for developing and validating LC-MS/MS methods to quantify phosphoribosyl-dephospho-CoA pathway intermediates in bacterial cell extracts. Its distinct molecular weight (941.69 g/mol, tetraanion at pH 7.3) and characteristic fragmentation pattern enable its use as a calibration standard for multiple reaction monitoring (MRM) assays targeting this class of CoA derivatives [1]. This is essential for metabolomic studies of citrate fermentation in lactic acid bacteria and for investigating the regulation of the citCDEFG operon under various growth conditions [2].

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